methyl 2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate
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Description
Methyl 2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate is a useful research compound. Its molecular formula is C23H27N5O4 and its molecular weight is 437.5. The purity is usually 95%.
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Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
The compound methyl 2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate is part of a broad range of small-molecule drugs metabolized by hepatic Cytochrome P450 (CYP) enzymes. Understanding the selectivity and potency of chemical inhibitors of these enzymes is crucial, as metabolism-based drug–drug interactions (DDIs) can potentially occur when multiple drugs are coadministered. The review by Khojasteh et al. (2011) explores the selectivity and potency of these inhibitors, emphasizing the importance of careful in vitro assessment to predict possible DDIs (Khojasteh et al., 2011).
DNA Minor Groove Binders
The compound's structural components, particularly the piperazine moiety, relate to the study of DNA minor groove binders like Hoechst 33258. Hoechst 33258, a bis-benzimidazole family member, binds strongly to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This highlights the compound's potential role in understanding DNA sequence recognition and binding, and its implications in rational drug design and as a model system for investigating molecular interactions with DNA (Issar & Kakkar, 2013).
Formation and Fate of Heterocyclic Amines
The compound's heterocyclic structure aligns with research on heterocyclic amines like 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), formed by reactions involving phenylacetaldehyde and creati(ni)ne. The review by Zamora & Hidalgo (2015) discusses the contribution of carbohydrates and lipids to PhIP formation and fate, providing insights into the complex carbonyl chemistry in foods upon processing and storage. This parallels the compound's potential metabolic pathways and interactions (Zamora & Hidalgo, 2015).
Chemistry of Heterocyclic Compounds
The compound's heterocyclic nature is closely associated with the chemistry of heterocyclic compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones, a scaffold in the synthesis of various heterocycles. The review by Gomaa & Ali (2020) highlights the significance of such heterocyclic compounds in synthesizing diverse heterocycles and dyes, emphasizing the unique reactivity and potential applications in developing new molecules and transformations (Gomaa & Ali, 2020).
Properties
IUPAC Name |
methyl 2-[4-(3-oxo-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4/c1-16(2)27-13-18(22(30)26-11-9-25(10-12-26)15-20(29)32-3)21-19(14-27)23(31)28(24-21)17-7-5-4-6-8-17/h4-8,13-14,16H,9-12,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQPAXIEMKSBNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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